Home > Products > Screening Compounds P60459 > Cyclic somatostatin Acetate
Cyclic somatostatin Acetate -

Cyclic somatostatin Acetate

Catalog Number: EVT-8278832
CAS Number:
Molecular Formula: C78H108N18O21S2
Molecular Weight: 1697.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyclic somatostatin acetate is a synthetic peptide that mimics the natural hormone somatostatin, which is produced in the hypothalamus and plays a crucial role in inhibiting the release of several other hormones, including growth hormone and insulin. This compound is primarily utilized in medical applications for its ability to regulate various physiological processes.

Source

Cyclic somatostatin acetate is derived from the naturally occurring somatostatin, which exists in various forms, including a cyclic structure that enhances its stability and bioactivity. The cyclic form is designed to improve the pharmacokinetic properties of the peptide, allowing for prolonged action in the body.

Classification

Cyclic somatostatin acetate falls under the category of peptide hormones and is classified as a therapeutic agent. It is particularly noted for its role in endocrinology and oncology, where it is used to manage conditions related to hormone overproduction.

Synthesis Analysis

Methods

The synthesis of cyclic somatostatin acetate typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the stepwise addition of amino acids while the growing peptide chain remains attached to a solid support.

Technical Details

  1. Amino Acid Selection: The synthesis begins with the selection of amino acids that correspond to the desired sequence of cyclic somatostatin.
  2. Cyclization: After assembling the linear peptide, cyclization is achieved through chemical reactions that form a covalent bond between specific amino acid residues, often utilizing disulfide linkages or lactam formation.
  3. Acetylation: The final step involves acetylating the cyclic peptide to enhance its solubility and stability.
Molecular Structure Analysis

Structure

The molecular structure of cyclic somatostatin acetate features a cyclic backbone formed by the covalent bond between amino acids, which stabilizes its conformation. The structural formula includes a series of amino acids arranged in a specific order, with side chains that contribute to its biological activity.

Data

  • Molecular Formula: C_38H_49N_7O_10S
  • Molecular Weight: Approximately 811.98 g/mol
  • Structural Characteristics: The cyclic nature of the molecule reduces susceptibility to enzymatic degradation, enhancing its therapeutic efficacy.
Chemical Reactions Analysis

Reactions

Cyclic somatostatin acetate can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, it may hydrolyze, leading to the breakdown of peptide bonds.
  2. Disulfide Bond Formation: The formation of disulfide bonds during synthesis can be reversed under reducing conditions.
  3. Acetylation Reactions: The acetyl group can be removed under basic conditions, affecting solubility and activity.

Technical Details

The stability of cyclic somatostatin acetate under physiological conditions makes it suitable for therapeutic applications. Its resistance to proteolytic enzymes allows for sustained release and action within biological systems.

Mechanism of Action

Process

Cyclic somatostatin acetate exerts its effects primarily through binding to somatostatin receptors (SSTRs) located on target cells. Upon binding:

  1. Inhibition of Hormone Release: It inhibits the secretion of growth hormone from the pituitary gland and insulin from pancreatic beta cells.
  2. Regulation of Gastrointestinal Function: It modulates gastrointestinal motility and secretion by acting on enteric neurons.

Data

Research indicates that cyclic somatostatin acetate has a higher affinity for certain SSTR subtypes compared to its linear counterpart, enhancing its efficacy in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Maintains stability within a pH range of 4-7.
  • Thermal Stability: Decomposes at elevated temperatures above 80°C.
  • Storage Conditions: Should be stored in a cool, dry place away from direct sunlight.
Applications

Cyclic somatostatin acetate has several scientific uses:

  1. Endocrine Disorders: Used in managing acromegaly and other conditions characterized by excessive hormone production.
  2. Oncology: Employed as part of treatment regimens for neuroendocrine tumors due to its ability to inhibit tumor growth by blocking hormone secretion.
  3. Gastrointestinal Disorders: Utilized in treating conditions like diarrhea associated with certain malignancies or gastrointestinal disorders by reducing secretory activity.

The versatility and effectiveness of cyclic somatostatin acetate make it a valuable compound in both research and clinical applications, contributing significantly to advancements in medical therapies targeting hormonal regulation.

Isolation and Initial Characterization of Native Somatostatin Isoforms

Somatostatin was first isolated from ovine hypothalamic tissue in 1973 by Brazeau and colleagues, who identified its potent growth hormone (GH)-inhibitory activity [1] [4]. This 14-amino acid peptide (somatostatin-14), with a molecular weight of approximately 1,600 Da, featured a critical disulfide bridge between cysteine residues at positions 3 and 14, forming a cyclic structure essential for biological activity [1] [8]. Subsequent research revealed a second major isoform, somatostatin-28, derived from the same 92-amino acid prosomatostatin precursor through tissue-specific proteolytic processing [1] [8]. Somatostatin-28 represents an N-terminally extended form of somatostatin-14, exhibiting distinct receptor-binding preferences despite overlapping functions [1].

Comparative studies demonstrated differential tissue distribution: Somatostatin-14 predominates in neural and endocrine tissues, while somatostatin-28 is more abundant in intestinal mucosa and pancreatic islets [8]. Functional characterization established both isoforms as broad inhibitory regulators, suppressing secretion of GH, thyroid-stimulating hormone, insulin, glucagon, and gastrointestinal hormones [1] [8]. Notably, somatostatin-28 displayed greater selectivity for somatostatin receptor subtype 5 (SSTR5), whereas somatostatin-14 bound with higher affinity to SSTR1-4 [1].

Evolutionary conservation of somatostatin was evidenced by its isolation from phylogenetically diverse species. Research on Ictalurus punctatus (channel catfish) revealed immunoreactive somatostatin in pancreatic islets, with molecular weight estimates (~3,700 Da) suggesting structural divergence from mammalian forms [2]. Amino acid analysis of piscine somatostatin identified two bioactive peptides (Fractions II and IV) with full biological activity in inhibiting rat pituitary GH release, confirming functional conservation despite structural variations [2].

Table 1: Key Characteristics of Native Somatostatin Isoforms

IsoformLength (AA)Molecular WeightReceptor PreferencePrimary Tissue Distribution
Somatostatin-1414~1,600 DaSSTR1-4Hypothalamus, peripheral nerves
Somatostatin-2828~3,100 DaSSTR5Intestinal mucosa, pancreatic islets

Source: [1] [2] [8]

Development of Synthetic Analogues: From Linear to Cyclic Peptide Engineering

The therapeutic potential of native somatostatin was limited by its extremely short plasma half-life (1-3 minutes) due to rapid enzymatic degradation and renal clearance [1] [4]. Initial stabilization efforts focused on modifying linear fragments, but these retained poor metabolic stability. A breakthrough came with the discovery that the cyclic core (residues 7-10: Phe-Trp-Lys-Thr) constituted the minimal active motif, inspiring systematic structure-activity relationship studies [4] [8].

Sandoz researchers pioneered cyclic analog development by designing octreotide (Sandostatin®), which incorporated strategic modifications:

  • D-configuration substitution: D-Phenylalanine at position 1 enhanced enzymatic resistance
  • Disulfide bridge replacement: Cysteine residues substituted with non-reducible thioether linkages
  • Terminal alcohol modification: C-terminal threoninol improved pharmacokinetics [4]

The resulting cyclic octapeptide (molecular formula C₄₉H₆₆N₁₀O₁₀S₂) exhibited 70-fold greater potency than native somatostatin in GH suppression and a prolonged half-life of 90-120 minutes [4] [8]. Structural analysis revealed that octreotide's β-pleated sheet conformation stabilized receptor interactions, particularly with SSTR2 [1].

Table 2: Evolution of Key Synthetic Cyclic Somatostatin Analogues

AnalogStructural FeaturesReceptor Affinity ProfilePrimary Therapeutic Applications
OctreotideCyclic octapeptide with D-Phe1, Thr(ol)8High: SSTR2 > SSTR5 > SSTR3Acromegaly, neuroendocrine tumors
LanreotideCyclic octapeptide with D-2Nal1, D-Trp2, Val3High: SSTR2/5Similar to octreotide
PasireotideCyclic hexapeptide with multiple aromatic residuesBroad: SSTR1/2/3/5Cushing's disease

Source: [1] [4] [8]

Later-generation analogs exploited expanded receptor specificity: Pasireotide incorporated phenylglycine and tryptophan residues to enhance binding to SSTR1, 2, 3, and 5, while modifying the cyclic scaffold to a hexapeptide structure [1] [5]. Tilapia (Oreochromis niloticus) studies revealed that SSTR3 isoforms were enriched in luteinizing hormone-producing pituitary cells, suggesting species-specific receptor adaptations that informed analog design [5] [9].

Evolution of Acetylation Strategies for Enhanced Stability and Bioactivity

Acetylation strategies evolved to address two critical limitations: metabolic instability and poor membrane permeability. Initial approaches focused on N-terminal acetylation to block aminopeptidase degradation, but later encompassed sophisticated modifications:

Enzymatic vs. Chemical Acetylation Pathways

  • Enzymatic: Lysine acetyltransferases (KATs) catalyze acetyl transfer from acetyl-CoA to ε-amino groups, classified into:
  • Class Iα (C-terminal GNAT domain; e.g., bacterial YfiQ)
  • Class Iβ (Regulatory + GNAT domains)
  • Class II (Single GNAT domain) [7]
  • Chemical: Direct acetylation using acetic anhydride or N-hydroxysuccinimide esters under controlled pH, enabling selective modification of lysine side chains [5] [7]

Table 3: Classification of Lysine Acetyltransferases (KATs) Relevant to Peptide Modification

ClassDomain ArchitectureCatalytic MechanismRepresentative Enzymes
Class IαNDP-forming acyl-CoA synthetase + C-terminal GNATTernary complex formationYfiQ (E. coli), Pat (Salmonella)
Class IβRegulatory domain + C-terminal GNATSequential transferSsPAT (Sulfolobus)
Class IISingle GNAT domainDirect transfermycobacterial KATs

Source: [7]

Properties

Product Name

Cyclic somatostatin Acetate

IUPAC Name

acetic acid;(4R,10S,16S,19S,25S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid

Molecular Formula

C78H108N18O21S2

Molecular Weight

1697.9 g/mol

InChI

InChI=1S/C76H104N18O19S2.C2H4O2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77;1-2(3)4/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113);1H3,(H,3,4)/t41-,42+,43+,50-,51-,52?,53-,54?,55?,56-,57?,58-,59-,62-,63-;/m0./s1

InChI Key

GFYNCDIZASLOMM-QNOQTSMQSA-N

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O.CC(=O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.